4-ethoxy-3-fluoro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-2-26-19-10-9-17(13-18(19)21)28(24,25)23-14-15-6-5-7-16(12-15)27-20-8-3-4-11-22-20/h3-13,23H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECABBUQCCHWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of 2-hydroxypyridine with an appropriate benzyl halide under basic conditions to form the pyridin-2-yloxybenzyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonamide Formation: The final step involves the reaction of the fluorinated intermediate with a sulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of the fluorine atom and the sulfonamide group makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and pyridin-2-yloxy moieties.
Coupling Reactions: The benzyl and pyridin-2-yloxy groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzyl or pyridin-2-yloxy groups, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
The biological activity of 4-ethoxy-3-fluoro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various sulfonamide derivatives on HeLa cells, revealing that modifications in substituents significantly influenced their potency. The furan-based modifications were particularly noted for enhancing cytotoxicity .
- In Vivo Studies : Related compounds have shown reduced tumor growth when administered alongside established chemotherapeutics, indicating potential synergistic effects that warrant further exploration .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the compound's potential applications:
-
Cytotoxicity Assay :
- A study investigated the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, demonstrating that structural modifications can enhance their efficacy against specific cancers.
-
In Vivo Efficacy :
- In animal models, related compounds have shown significant tumor reduction when combined with standard chemotherapy agents, suggesting a promising avenue for clinical application in cancer treatment.
Mechanism of Action
The mechanism by which 4-ethoxy-3-fluoro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the pyridin-2-yloxy moiety can interact with specific binding sites on proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural variations among benzenesulfonamide derivatives influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Ethoxy vs. Methoxy : Ethoxy (C₂H₅O) in the target offers greater lipophilicity than methoxy (OCH₃), enhancing membrane permeability but possibly reducing aqueous solubility.
- N-Substituent Effects : The pyridin-2-yloxybenzyl group provides a rigid, planar structure for π-π interactions, contrasting with the thiadiazole in or morpholine in , which prioritize solubility or steric effects.
Biological Activity
4-Ethoxy-3-fluoro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor for various biological targets. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound acts primarily through the inhibition of specific enzymes and pathways associated with cancer cell proliferation. It has been noted for its ability to interact with receptor tyrosine kinases, which are crucial in cancer signaling pathways. The sulfonamide group is believed to enhance binding affinity to these targets.
Anticancer Activity
Recent studies have shown that derivatives of benzenesulfonamide, including the compound , exhibit significant anticancer properties. For instance, a related benzenesulfonamide derivative demonstrated a higher cytotoxic effect on glioblastoma cells compared to standard chemotherapeutics like cisplatin . The compound's mechanism includes inducing apoptosis and inhibiting cell proliferation through receptor interactions.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U87MG (glioblastoma) | 15.2 | Apoptosis induction |
| AL106 (related derivative) | MEF (mouse embryonic fibroblasts) | >100 | Less cytotoxic than cisplatin |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it showed promising results as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are implicated in cancer metabolism . This suggests that it may have broader implications in metabolic regulation beyond direct anticancer effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridine moiety and the sulfonamide group significantly influence the biological activity of the compound. Substituents at specific positions on the benzene ring were found to enhance binding affinity and selectivity towards target proteins .
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of ethoxy group | Increased solubility and bioavailability |
| Fluorination at position 3 | Enhanced binding affinity to target enzymes |
| Pyridine substitution | Improved selectivity for cancer cell lines |
Case Studies
In a notable study, researchers synthesized and tested various derivatives of benzenesulfonamides, including the target compound. The results indicated that compounds with similar structural features exhibited significant inhibition of tumor growth in xenograft models . Furthermore, pharmacokinetic studies suggested favorable absorption and distribution profiles for these compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 4-ethoxy-3-fluoro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide with high purity?
- Answer : The synthesis typically involves multi-step reactions starting from substituted benzenesulfonyl chlorides and pyridinyloxybenzylamines. Key steps include:
- Condensation : Coupling the benzenesulfonamide core with the pyridinyloxybenzyl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Functionalization : Introducing ethoxy and fluoro substituents via nucleophilic aromatic substitution (e.g., using NaH or CsF as bases) .
- Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .
- Critical Parameters : Reaction temperature (60–80°C), solvent choice (polar aprotic solvents like DMF), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : A combination of analytical techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 445.12) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Answer : The compound is stable at room temperature (20–25°C) in dry, dark environments but degrades under:
- Acidic/alkaline conditions : Hydrolysis of the sulfonamide bond occurs at pH < 3 or > 10 .
- Oxidative stress : Susceptible to peroxide-mediated degradation; use antioxidants like BHT in storage solutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize target affinity for this compound?
- Answer : Systematic modifications to key moieties enhance activity:
- Ethoxy Group : Replacement with bulkier alkoxy groups (e.g., isopropoxy) increases lipophilicity and membrane permeability .
- Fluoro Substituent : Positional changes (e.g., 2-fluoro vs. 4-fluoro) alter electronic effects on aromatic rings, impacting binding to enzymes like COX-2 .
- Pyridinyloxy Linker : Substituting pyridine with thiazole or triazole rings modulates hydrogen-bonding interactions with biological targets .
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes before synthesis .
Q. How can contradictory biological activity data across studies be resolved?
- Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., COX-2 IC₅₀) using fluorometric and radiometric methods .
- Batch Reproducibility : Compare HPLC purity (>98%) and residual solvent levels (GC-MS) across synthetic batches .
- Crystallographic Analysis : Resolve target-bound conformations to confirm mechanistic hypotheses .
Q. What in silico methods predict the compound’s pharmacokinetic properties?
- Answer : Computational tools assess:
- ADME Properties : SwissADME predicts moderate bioavailability (LogP ~3.2) and CYP450 metabolism hotspots .
- Blood-Brain Barrier Penetration : Molecular weight (<500 Da) and polar surface area (<90 Ų) suggest limited CNS activity .
Q. What strategies improve metabolic stability for in vivo applications?
- Answer :
- Deuteriation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow oxidative metabolism .
- Prodrug Design : Mask sulfonamide groups with ester linkages, which hydrolyze in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
